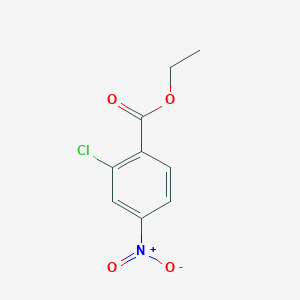

Ethyl 2-chloro-4-nitrobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a nitro group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

作用机制

Target of Action

Ethyl 2-chloro-4-nitrobenzoate is a type of nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .

Mode of Action

Nitro compounds in general have a polar character, which results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

The water solubility of nitro compounds is generally low , which could impact the bioavailability of this compound.

Result of Action

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 , which could potentially be used to track the effects of the compound’s action.

Action Environment

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase , suggesting that temperature could be an important environmental factor influencing the action of this compound.

生化分析

Biochemical Properties

It is known that nitro compounds, like Ethyl 2-chloro-4-nitrobenzoate, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

It is known that nitro compounds can have various effects on cellular processes .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Metabolic Pathways

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The nitration step typically involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

化学反应分析

Types of Reactions: Ethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed:

Nucleophilic Substitution: Ethyl 2-amino-4-nitrobenzoate.

Reduction: Ethyl 2-chloro-4-aminobenzoate.

Ester Hydrolysis: 2-chloro-4-nitrobenzoic acid.

科学研究应用

Ethyl 2-chloro-4-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.

Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

相似化合物的比较

Ethyl 2-chloro-4-nitrobenzoate can be compared with other similar compounds such as:

Ethyl 4-nitrobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 2-chloro-4-aminobenzoate: Contains an amino group instead of a nitro group, altering its reactivity and applications.

2-chloro-4-nitrobenzoic acid: The ester group is replaced by a carboxylic acid group, affecting its solubility and reactivity.

This compound is unique due to the presence of both chlorine and nitro substituents, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

生物活性

Ethyl 2-chloro-4-nitrobenzoate is an organic compound characterized by its benzoate structure, featuring both a chlorine atom and a nitro group. This unique arrangement contributes to its notable biological activities, making it a subject of interest in various fields, including medicinal chemistry and bioremediation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H8ClN O2

- Molecular Weight : 199.62 g/mol

- Structure : Contains a benzoate moiety with an ethyl ester group, a chlorine substituent at the 2-position, and a nitro group at the 4-position.

Mechanisms of Biological Activity

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can interact with specific molecular targets by binding to active sites of enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This property is particularly valuable in drug discovery and development .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics targeting bacterial infections .

- Bioremediation Applications : The compound has been shown to undergo degradation by certain bacterial strains, such as Acinetobacter sp. RKJ12, which utilize it as a sole source of carbon and nitrogen. This degradation pathway involves the conversion to less harmful metabolites, highlighting its potential in bioremediation efforts .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antibiotic development. The compound showed promising results in vitro, indicating potential for further development into therapeutic agents .

Case Study: Bioremediation Potential

In another significant study, Acinetobacter sp. RKJ12 was isolated for its ability to degrade this compound under aerobic conditions. The degradation pathway involved initial hydrolytic dechlorination followed by oxidative denitration, leading to the formation of less toxic metabolites such as salicylic acid and catechol. This research underscores the compound's applicability in bioremediation strategies for contaminated environments .

属性

IUPAC Name |

ethyl 2-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEBEHFIJNRGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。